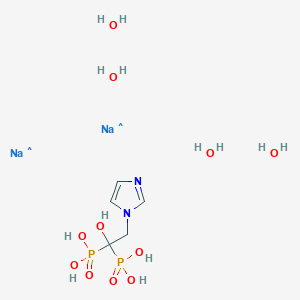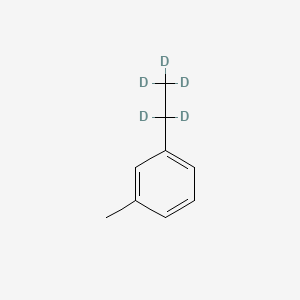
3-Ethyl-d5-toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Ethyl-d5-toluene typically involves the deuteration of 3-ethyl toluene. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
3-Ethyl-d5-toluene is primarily used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable in mass spectrometry studies, where it can be used as an internal standard to improve the accuracy and precision of measurements . Additionally, it may be used in studies involving the metabolic pathways of aromatic hydrocarbons and their derivatives .
Mecanismo De Acción
The mechanism of action of 3-Ethyl-d5-toluene in research applications is primarily related to its role as a stable isotope-labeled compound. In mass spectrometry, it serves as an internal standard, allowing for the accurate quantification of target compounds by compensating for variations in sample preparation and analysis . The deuterium atoms in the compound provide a distinct mass difference, which can be easily detected and measured.
Comparación Con Compuestos Similares
3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:
Toluene-d8: A fully deuterated form of toluene, used similarly in mass spectrometry as an internal standard.
Ethylbenzene-d10: Another deuterated aromatic hydrocarbon, used in similar research applications.
Xylene-d10: A deuterated form of xylene, also used in mass spectrometry and other analytical techniques.
The uniqueness of this compound lies in its specific structure, which includes both an ethyl group and deuterium atoms, making it particularly useful for studies involving the metabolism and chemical behavior of ethyl-substituted aromatic compounds .
Propiedades
Fórmula molecular |
C9H12 |
|---|---|
Peso molecular |
125.22 g/mol |
Nombre IUPAC |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
Clave InChI |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)C |
SMILES canónico |
CCC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


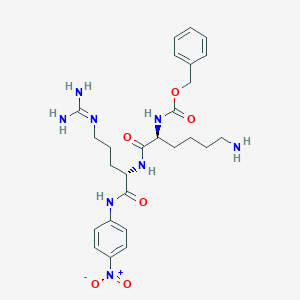
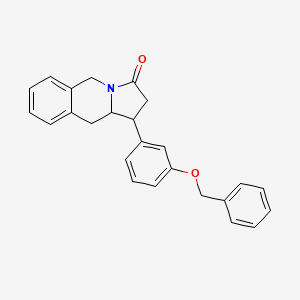
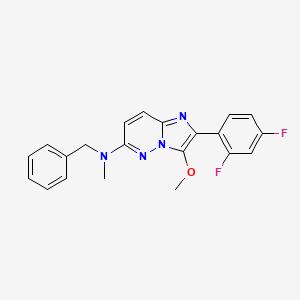
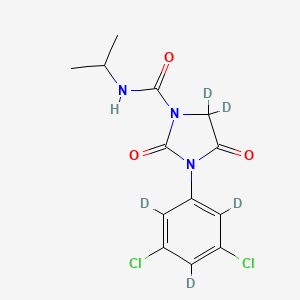
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
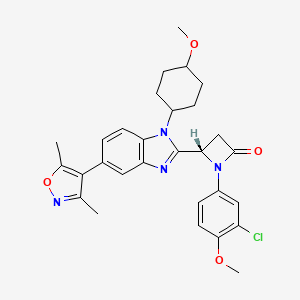

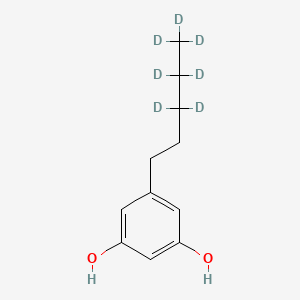
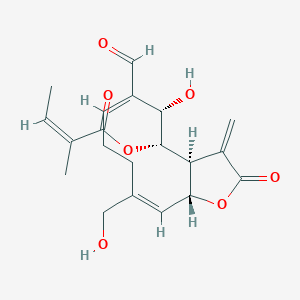
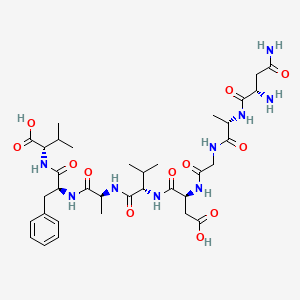
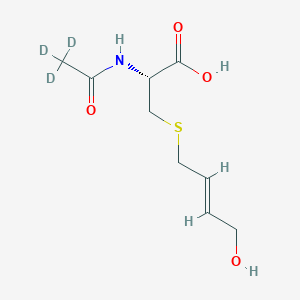
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
